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molecular formula C6H9Cl B083287 6-Chloro-1-hexyne CAS No. 10297-06-0

6-Chloro-1-hexyne

Cat. No. B083287
M. Wt: 116.59 g/mol
InChI Key: ZUKOCGMVJUXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029536B2

Procedure details

A mixture of 2-chloropyridin-3-amine (2571 mg), K2CO3 (8292 mg), Pd(OAc)2 (180 mg), dppb (682 mg) and CH3CN (25 mL) was stirred at room temperature under Ar atmosphere for 30 min. 6-Chlorohex-1-yne (2565 mg) was added to the mixture, and the mixture was stirred at 80° C. under Ar atmosphere for 24 h. The mixture was filtrated and insoluble material was washed with CH3CN. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (600 mg).
Quantity
2571 mg
Type
reactant
Reaction Step One
Name
Quantity
8292 mg
Type
reactant
Reaction Step One
Name
Quantity
682 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2565 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].C1C=CC(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:45][CH2:46][CH2:47][CH2:48][CH2:49][C:50]#[CH:51]>CC([O-])=O.CC([O-])=O.[Pd+2].CC#N>[Cl:45][CH2:46][CH2:47][CH2:48][CH2:49][C:50]#[C:51][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
2571 mg
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
8292 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
682 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
180 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2565 mg
Type
reactant
Smiles
ClCCCCC#C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under Ar atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. under Ar atmosphere for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
WASH
Type
WASH
Details
insoluble material was washed with CH3CN
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (AcOEt/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCCC#CC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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